4-Iodoisoquinoline

Organic Synthesis Halogen Exchange Process Chemistry

Researchers pursuing palladium-catalyzed cross-coupling of isoquinoline scaffolds frequently encounter suboptimal yields with bromo analogs due to higher C-Br bond dissociation energy (~285 kJ/mol). 4-Iodoisoquinoline (CAS 55270-33-2) resolves this bottleneck with a C-I bond dissociation energy of ~218 kJ/mol, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under milder thermal conditions with superior functional group tolerance. • Achieves 93% yield via trans-halogenation from 4-bromoisoquinoline-a 22 percentage-point advantage over the boronic ester route (71%). • Solid state (mp 90-96°C) minimizes hygroscopicity and clumping in automated powder-dispensing platforms, improving weighing accuracy versus lower-melting halogen analogs. • Uniquely suited for constructing 4,4′-biisoquinoline scaffolds and dimeric natural product analogs, where 4-chloro and 4-fluoro derivatives undergo competing Chichibabin-type amination instead.

Molecular Formula C9H6IN
Molecular Weight 255.05 g/mol
CAS No. 55270-33-2
Cat. No. B189533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodoisoquinoline
CAS55270-33-2
Molecular FormulaC9H6IN
Molecular Weight255.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2I
InChIInChI=1S/C9H6IN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
InChIKeyLRPCCFSUFGFVBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodoisoquinoline Overview


4-Iodoisoquinoline (CAS 55270-33-2) is a heterocyclic building block belonging to the 4-halogenated isoquinoline class, with molecular formula C9H6IN and molecular weight 255.05 g/mol [1]. The compound features an iodine atom at the 4-position of the isoquinoline scaffold, providing a highly reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . Its XLogP3-AA value of 2.8 and topological polar surface area of 12.9 Ų make it a suitable core for constructing drug-like molecules targeting kinases, GPCRs, and protein-protein interactions [1][2].

4-Iodo substituent enables palladium-catalyzed cross-coupling at the isoquinoline 4-position
Distinct mechanistic pathway supports reductive coupling to 4,4′-biisoquinoline scaffolds
Ambient-solid form with higher melting point simplifies weighing and automated dispensing

4-Iodoisoquinoline Substitution Limitations


Within the 4-haloisoquinoline series (4-F, 4-Cl, 4-Br, 4-I), the specific halogen identity fundamentally dictates the reactivity profile and reaction outcomes, making generic substitution scientifically unsound. In reactions with potassium amide in liquid ammonia, 4-iodoisoquinoline and 4-bromoisoquinoline undergo reduction and coupling processes leading to 4,4′-biisoquinoline and 1-amino-4,4′-biisoquinoline, whereas 4-fluoroisoquinoline and 4-chloroisoquinoline follow entirely different mechanistic pathways yielding 1-amino-4-X-isoquinoline and 1-aminoisoquinoline via Chichibabin-type reactions [1]. Similarly, in palladium-catalyzed cross-coupling applications, the carbon-iodine bond exhibits significantly lower bond dissociation energy and higher oxidative addition rates compared to carbon-bromine or carbon-chlorine bonds, enabling coupling under milder conditions and with higher functional group tolerance . These fundamental differences in mechanistic behavior and synthetic utility preclude simple halogen-for-halogen substitution.

Target – 4-Iodo Undergoes reduction/coupling to biisoquinolines in KNH₂/NH₃
4-Chloro / 4-Fluoro Follow Chichibabin-type amination; may not yield dimeric scaffolds
Target – 4-Iodo Enables mild Pd-catalyzed cross-coupling with broad functional group tolerance
4-Bromo / 4-Chloro May require higher temperatures; coupling efficiency can shift
Target – 4-Iodo Solid, mp 90–96°C; suitable for robotic powder dispensing
4-Chloro / 4-Bromo Lower mp (28–43°C) may lead to semi-solid state and handling variability

4-Iodoisoquinoline Comparative Evidence


Synthetic Yield Advantage via Halogen Exchange

4-Iodoisoquinoline can be synthesized from 4-bromoisoquinoline via a halogen exchange reaction (trans-halogenation) with a reported yield of approximately 93% . This synthetic route demonstrates that the iodo derivative is accessible in high yield from its more readily available bromo precursor, providing a cost-effective entry point to the iodo compound without requiring direct iodination of the isoquinoline core. The alternative synthetic route starting from 4-isoquinoline boronic acid pinacol ester yields 4-iodoisoquinoline at approximately 71%, representing a 22 percentage-point yield differential .

Synthetic Yield
Head-to-head
~93% (from 4-bromoisoquinoline) vs. ~71% (from boronic ester)
Reported yield advantage supports procurement route planning
22 pp differential; verify at preparative scale
Organic Synthesis Halogen Exchange Process Chemistry

Nucleophilic Amination Pathway Divergence

In reactions with potassium amide in liquid ammonia, 4-iodoisoquinoline and 4-bromoisoquinoline undergo a fundamentally different reaction pathway compared to 4-chloroisoquinoline and 4-fluoroisoquinoline. The iodo and bromo derivatives undergo reduction and coupling processes simultaneously, leading to isoquinoline, 4,4′-biisoquinoline, and 1-amino-4,4′-biisoquinoline, whereas the chloro and fluoro derivatives produce 1-amino-4-X-isoquinoline and 1-aminoisoquinoline via a Chichibabin-type mechanism and abnormal AE mechanism [1].

Amination Pathway
Head-to-head
4-Iodo: reduction/coupling to 4,4′-biisoquinoline; 4-Chloro: amination to 1-aminoisoquinoline
Pathway divergence directs scaffold selection
KNH₂/NH₃ conditions; qualitative mechanistic split
Mechanistic Chemistry Nucleophilic Aromatic Substitution Reaction Selectivity

Iodide as Preferred Leaving Group in Cross-Coupling

The carbon-iodine bond in 4-iodoisoquinoline has a bond dissociation energy of approximately 218 kJ/mol, substantially lower than carbon-bromine (~285 kJ/mol) and carbon-chlorine (~339 kJ/mol) bonds in corresponding 4-haloisoquinoline analogs. This translates to faster oxidative addition rates with palladium(0) catalysts, enabling coupling reactions at lower temperatures and with broader substrate scope . The iodine substituent specifically enables palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the 4-position .

Bond Energy
Class-level
C–I: ~218 kJ/mol; C–Br: ~285 kJ/mol; C–Cl: ~339 kJ/mol
Lower BDE supports milder cross-coupling conditions
Class-level aryl halide data; verify with specific substrates
Cross-Coupling Palladium Catalysis Bond Dissociation Energy

Storage Stability and Purity Specifications

4-Iodoisoquinoline is a solid at room temperature with a melting point range of 90-96°C . Commercial suppliers routinely provide the compound at ≥97% purity with batch-specific quality control documentation including NMR, HPLC, and GC analytical data . The compound requires storage at 2-8°C with protection from light to maintain stability . In comparison, 4-bromoisoquinoline (CAS 1532-97-4) has a lower melting point of 40-43°C and 4-chloroisoquinoline (CAS 1532-91-8) is reported with a melting point of 27.5-29.5°C [1].

Melting Point
Cross-study
4-Iodo: 90–96°C; 4-Bromo: 40–43°C; 4-Chloro: 27.5–29.5°C
Higher mp facilitates solid handling and weighing
Supplier-reported ranges; batch-dependent
Physical Properties Storage Conditions Quality Control

4-Position Iodine Chemoselective Handle

Electrophilic cyclization of 2-alkynylbenzaldoximes with iodine electrophiles leads to the formation of 4-iodoisoquinoline N-oxides under mild conditions, while the corresponding reaction with bromine electrophiles produces 4-bromoisoquinoline N-oxides . This method provides regioselective access to the 4-iodo substituted scaffold without competing functionalization at the 1- or 3-positions of the isoquinoline ring, which are typically more reactive toward electrophilic substitution in unfunctionalized isoquinolines [1].

Regioselectivity
Supporting evidence
Electrophilic cyclization with I₂ yields 4-iodoisoquinoline N-oxide regioselectively
Regiospecific installation avoids 1-/3-position side reactions
Mild conditions; 2-alkynylbenzaldoxime substrates
Electrophilic Cyclization Regioselectivity Isoquinoline N-Oxides

Safety Profile and Handling Considerations

4-Iodoisoquinoline requires standard laboratory handling precautions including storage at 2-8°C with protection from light . 4-Bromoisoquinoline carries GHS hazard statements H302 + H312 + H332 (harmful if swallowed, in contact with skin, or if inhaled) and H315 (causes skin irritation) [1]. While 4-iodoisoquinoline's iodine substituent makes it more reactive in cross-coupling applications, the heavier halogen may present different toxicological considerations during handling and disposal.

Handling Safety
Data to verify
4-Iodo: 2–8°C, protect from light; 4-Bromo: H302+H312+H332, H315
Differential hazard profiles inform lab safety protocols
Supplier SDS; verify GHS classifications
Safety Assessment GHS Classification Occupational Health

4-Iodoisoquinoline Application Scenarios


4,4′-Biisoquinoline Synthesis via Reductive Coupling

Based on the mechanistic divergence observed in potassium amide/liquid ammonia reactions [1], 4-iodoisoquinoline is the preferred substrate when synthetic routes require access to dimeric 4,4′-biisoquinoline scaffolds. Unlike 4-chloro and 4-fluoro derivatives, which undergo Chichibabin-type amination, the iodo derivative undergoes coupling processes leading to 4,4′-biisoquinoline and 1-amino-4,4′-biisoquinoline. This application scenario is particularly relevant for medicinal chemistry programs exploring bivalent ligands or dimeric natural product analogs where the biisoquinoline core is a critical structural motif.

Palladium-Catalyzed Cross-Coupling for Pharmaceutical Intermediates

The carbon-iodine bond in 4-iodoisoquinoline, with a bond dissociation energy of approximately 218 kJ/mol compared to ~285 kJ/mol for C-Br and ~339 kJ/mol for C-Cl [1], enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under milder thermal conditions . This property is essential for constructing kinase inhibitors, GPCR-targeting agents, and protein-protein interaction disruptors where the isoquinoline core must be elaborated with aryl, heteroaryl, or amine substituents without degrading thermally sensitive functional groups present in the molecule . Procurement of the iodo derivative specifically is justified when coupling yields with bromo analogs are suboptimal or when lower reaction temperatures are required.

Bulk Synthesis via Halogen Exchange from 4-Bromoisoquinoline

For programs requiring multi-gram to kilogram quantities of 4-iodoisoquinoline, the trans-halogenation route from 4-bromoisoquinoline offers approximately 93% yield [1]. This 22 percentage-point yield advantage over the boronic ester route (71% yield) directly impacts cost-of-goods calculations and supply chain logistics. Procurement teams should evaluate sourcing strategies that leverage this synthetic efficiency, particularly when the bromo precursor is commercially available at lower cost-per-gram than the iodo derivative or when in-house synthesis capabilities are available.

Solid-Phase Handling in Automated Synthesis

The physical state of 4-iodoisoquinoline as a solid with a melting point of 90-96°C provides practical handling advantages over lower-melting analogs (4-bromoisoquinoline mp 40-43°C; 4-chloroisoquinoline mp 27.5-29.5°C) in automated synthesis platforms and high-throughput experimentation workflows [1]. Compounds with melting points above 80°C are significantly less prone to hygroscopicity, clumping, or static adhesion during robotic powder dispensing, reducing weighing errors and improving experimental reproducibility. Procurement of the iodo derivative specifically may be preferred for laboratories with automated solid-dispensing instrumentation.

Application
Selection Property
Validation Focus
4,4′-Biisoquinoline scaffold synthesis
Reductive coupling reactivity
Product profile assessment
Heterocycle elaboration via cross-coupling
Carbon-iodine bond reactivity
Coupling efficiency evaluation
Scale-up procurement via halogen exchange
Accessibility from 4-bromoisoquinoline
Yield and cost assessment
Automated solid dispensing workflows
Physical form and melting point
Weighing accuracy verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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